N-(4-Chloro-6-(cyclopentylamino)-1,3,5-triazin-2-yl)-N-ethylacetamide
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Overview
Description
N-(4-Chloro-6-(cyclopentylamino)-1,3,5-triazin-2-yl)-N-ethylacetamide is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of a chloro group, a cyclopentylamino group, and an ethylacetamide group attached to the triazine ring
Preparation Methods
The synthesis of N-(4-Chloro-6-(cyclopentylamino)-1,3,5-triazin-2-yl)-N-ethylacetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloro-1,3,5-triazine, cyclopentylamine, and ethylacetamide.
Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or methanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion of reactants to products.
Synthetic Routes: One common synthetic route involves the nucleophilic substitution of the chloro group in 4-chloro-1,3,5-triazine with cyclopentylamine, followed by the acylation of the resulting intermediate with ethylacetamide
Chemical Reactions Analysis
N-(4-Chloro-6-(cyclopentylamino)-1,3,5-triazin-2-yl)-N-ethylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group in the triazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Scientific Research Applications
N-(4-Chloro-6-(cyclopentylamino)-1,3,5-triazin-2-yl)-N-ethylacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-Chloro-6-(cyclopentylamino)-1,3,5-triazin-2-yl)-N-ethylacetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
N-(4-Chloro-6-(cyclopentylamino)-1,3,5-triazin-2-yl)-N-ethylacetamide can be compared with other similar compounds to highlight its uniqueness:
Properties
CAS No. |
84712-79-8 |
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Molecular Formula |
C12H18ClN5O |
Molecular Weight |
283.76 g/mol |
IUPAC Name |
N-[4-chloro-6-(cyclopentylamino)-1,3,5-triazin-2-yl]-N-ethylacetamide |
InChI |
InChI=1S/C12H18ClN5O/c1-3-18(8(2)19)12-16-10(13)15-11(17-12)14-9-6-4-5-7-9/h9H,3-7H2,1-2H3,(H,14,15,16,17) |
InChI Key |
SJONDWFGXJKKJU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=NC(=NC(=N1)NC2CCCC2)Cl)C(=O)C |
Origin of Product |
United States |
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